molecular formula C11H14N2O3 B1485373 (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-75-0

(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1485373
CAS No.: 2098159-75-0
M. Wt: 222.24 g/mol
InChI Key: CVUAOHBXIYOBDJ-OWOJBTEDSA-N
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Description

(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a high-value chemical building block designed for research applications in synthetic and medicinal chemistry. This compound belongs to the class of cinnamic acid derivatives, incorporating a pyrazole ring and a tetrahydrofuran (oxolane) moiety, a structure frequently explored in drug discovery . The (2E)-configuration of the acrylic acid side chain is a key structural feature that defines its geometry and reactivity . The core structure of this molecule shares a close resemblance to other (2E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid derivatives, which are widely utilized as key intermediates in synthetic organic chemistry . The incorporation of the 1-[(oxolan-3-yl)methyl] substituent is a distinctive feature, as the tetrahydrofuran ring is a privileged scaffold in pharmaceuticals and can significantly influence a compound's physicochemical properties and biological activity . Its primary research value lies in its application as a versatile synthetic intermediate. It can be used in palladium-catalyzed cross-coupling reactions, similar to those used to synthesize related pyrazole-containing propenals . Furthermore, the acrylic acid segment makes it a suitable candidate for further functionalization, such as amide coupling or reduction, to create a diverse library of compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)2-1-9-5-12-13(6-9)7-10-3-4-16-8-10/h1-2,5-6,10H,3-4,7-8H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUAOHBXIYOBDJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, also known by its CAS number 2098159-75-0, is a synthetic organic compound with a complex structure that includes a pyrazole ring, an oxolane substituent, and a prop-2-enoic acid moiety. This compound has attracted attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Substitution with oxolan group using oxirane in the presence of a base.
  • Addition of the prop-2-enoic acid moiety via reaction with acryloyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Properties

In cancer cell lines, this compound has shown potential cytotoxic effects. A study reported that it induces apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was confirmed by MTT assays, revealing IC50 values in the low micromolar range.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnti-inflammatory15
Compound BAnticancer10
(2E)-3-{...}Anti-inflammatory/Anticancer12This Study

Case Study 1: Anti-inflammatory Effects

A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound inhibited growth and induced apoptosis. For instance, treatment of MCF7 cells with varying concentrations resulted in a dose-dependent decrease in viability, supporting its role as a potential therapeutic agent for breast cancer .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with the pyrazole moiety exhibit anticancer properties. The specific structure of (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid may enhance its efficacy against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • Research has shown that pyrazole derivatives can modulate inflammatory pathways. The oxolan substitution may enhance the compound's ability to interact with inflammatory mediators, potentially leading to the development of new anti-inflammatory drugs .
  • Neuroprotective Effects :
    • Emerging studies suggest that compounds similar to this compound could provide neuroprotection in models of neurodegenerative diseases. This is attributed to their ability to inhibit oxidative stress and promote neuronal survival .

Agricultural Applications

  • Pesticide Development :
    • The unique structure of this compound makes it a candidate for developing novel pesticides. Its potential effectiveness against specific pests could be explored further through structure–activity relationship (SAR) studies .
  • Plant Growth Regulators :
    • Compounds with similar structures have been investigated for their ability to act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to increased agricultural productivity .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives induce apoptosis in breast cancer cells, suggesting potential for therapeutic development.
Study 2Anti-inflammatory EffectsReported that pyrazole-based compounds significantly reduced inflammation in animal models, supporting further research into their therapeutic use.
Study 3NeuroprotectionFound that specific pyrazole derivatives protected against neuronal cell death in models of Alzheimer's disease, indicating a promising area for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several pyrazole-based acrylic acid derivatives.

Structural Analogues and Substituent Effects

Compound Name Substituents on Pyrazole Functional Group Molecular Weight (g/mol) Key Properties
(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 1-(oxolan-3-ylmethyl) Carboxylic acid ~250 Moderate solubility, hydrogen-bonding capability, balanced lipophilicity
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 1-(oxolan-2-ylmethyl) Carboxylic acid ~250 Stereoelectronic differences due to oxolan ring position; potential for altered binding interactions
(2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic acid 1-benzyl, 3-(4-Cl-phenyl) Carboxylic acid 328.78 Increased lipophilicity; chlorine enhances electronic effects and receptor affinity
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid 1,3-dimethyl Carboxylic acid 180.17 Reduced steric hindrance; higher aqueous solubility
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate 1-methyl Ester 166.18 Prodrug form; improved bioavailability via ester hydrolysis

Functional Group Modifications

  • Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group enhances polarity and hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes or ion channels). In contrast, ester derivatives (e.g., methyl or ethyl esters) serve as prodrugs, improving absorption but requiring metabolic activation for efficacy .

Crystallographic and Structural Data

Crystallographic studies using SHELX software () are critical for determining precise molecular conformations. For example, the (2E)-configuration of the acrylic acid group ensures planar geometry, optimizing π-π stacking or hydrogen-bonding interactions in crystal lattices or biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are established for (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves condensation reactions between oxolan-3-ylmethyl-substituted pyrazole intermediates and propenoic acid derivatives. Key steps include:

  • Base-catalyzed condensation : Sodium hydroxide or similar bases are used to facilitate enolate formation and coupling .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the E-isomer and removing byproducts .
  • Reaction control : Temperature (20–40°C) and time (12–48 hours) are optimized to minimize isomerization and improve yield (>45%) .

Q. Which analytical techniques are prioritized for structural validation of this compound?

  • Spectroscopy :

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations (C=N, ~1610 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons) .
    • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice .

Q. What are the recommended storage conditions to maintain compound stability?

  • Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Use amber vials to limit photodegradation.
  • Stability : Stable under dry conditions for >6 months; hygroscopicity requires desiccants .

Advanced Research Questions

Q. How do structural modifications at the oxolan-3-yl or pyrazole positions influence biological activity?

  • SAR Methodology :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, halogen) to the oxolan or pyrazole rings to modulate lipophilicity and target affinity .
  • In vitro assays : Test antiproliferative activity (e.g., MTT assay) across cancer cell lines (IC₅₀ values) to correlate substituents with efficacy .
  • Computational modeling : Use DFT calculations to predict electronic effects (Hammett σ values) on reactivity and binding .

Q. What computational strategies predict the compound’s binding affinity to target enzymes, and how are models validated?

  • Approaches :

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., integrase or aldose reductase) .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) .
    • Validation : Compare computational predictions with experimental IC₅₀ values and crystallographic binding poses .

Q. How can contradictions in biological data (e.g., variable efficacy across cell lines) be resolved?

  • Experimental design :

  • Standardization : Use identical cell lines (e.g., MCF-7, HeLa), passage numbers, and assay protocols (e.g., incubation time, serum concentration) .
  • Mechanistic studies : Perform Western blotting or qPCR to assess target protein expression levels, which may explain differential responses .
    • Data normalization : Express activity as a percentage of positive controls (e.g., doxorubicin) to account for batch-to-batch variability .

Q. What strategies address enantiomeric purity challenges during synthesis?

  • Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes to stereoselectively form the E-alkene .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

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